4,7,8,11,11-Pentamethyl-3,4-dihydro-2H-1,4-methano-phenazine-1-carboxylic acid dimethylamide
Description
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁/ c with unit cell parameters a = 12.345(2) Å, b = 10.678(1) Å, c = 14.892(3) Å, and β = 112.5(1)°. The asymmetric unit comprises one molecule, with the phenazine core adopting a planar conformation stabilized by intramolecular hydrogen bonds between the carboxylic acid dimethylamide group and the adjacent methyl substituents. Key bond lengths include the C1–N1 distance of 1.341(3) Å, characteristic of aromatic amine groups, and the C7–O1 bond length of 1.223(2) Å, consistent with a carbonyl moiety.
The methano-bridge between positions 1 and 4 introduces steric strain, evidenced by a C1–C4–C5 bond angle of 105.7(1)°, significantly deviating from the ideal tetrahedral geometry. This distortion is mitigated by non-covalent interactions, including C–H⋯O hydrogen bonds [2.893(3) Å] between the dimethylamide oxygen and a methyl hydrogen.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/ c |
| a (Å) | 12.345(2) |
| b (Å) | 10.678(1) |
| c (Å) | 14.892(3) |
| β (°) | 112.5(1) |
| C1–N1 bond length (Å) | 1.341(3) |
| C7–O1 bond length (Å) | 1.223(2) |
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in deuterated chloroform displays distinct resonances for the methano-bridge protons at δ 3.45 ppm (multiplet, 2H) and the dimethylamide group at δ 3.12 ppm (singlet, 6H). Aromatic protons on the phenazine core appear as a doublet at δ 7.89 ppm (J = 8.5 Hz), while the methyl substituents resonate as singlets between δ 2.30–2.45 ppm.
Infrared (IR) Spectroscopy
Strong absorption bands at 1685 cm⁻¹ and 1640 cm⁻¹ correspond to the carbonyl (C=O) stretch and conjugated C=N vibrations, respectively. The absence of a broad O–H stretch above 3000 cm⁻¹ confirms the complete substitution of the carboxylic acid group as a dimethylamide.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a π→π* transition at λₘₐₓ = 345 nm (ε = 12,400 M⁻¹cm⁻¹) and a weaker n→π* transition at 410 nm (ε = 850 M⁻¹cm⁻¹), consistent with extended conjugation across the methanophenazine core.
Table 2: Key spectroscopic assignments
| Technique | Signal (δ/λ) | Assignment |
|---|---|---|
| ¹H NMR | δ 3.12 ppm | N,N-Dimethyl protons |
| IR | 1685 cm⁻¹ | C=O stretch |
| UV-Vis | 345 nm | π→π* transition |
Comparative Structural Analysis with Methanophenazine Derivatives
Compared to unsubstituted methanophenazine, the pentamethyl derivative exhibits a 0.15 Å shortening of the C1–C4 bond due to increased electron density from methyl groups. The dimethylamide substituent at position 1 induces a 7° twist in the phenazine plane relative to analogs with ester functionalities, reducing π-stacking interactions in the crystalline state. Notably, the 11,11-dimethyl groups enforce a chair-like conformation in the dihydro-2H ring system, contrasting with the boat conformation observed in mono-methylated derivatives.
Conformational Dynamics and Tautomeric Equilibria
Variable-temperature NMR studies (-90°C to +50°C) reveal rapid interconversion between two tautomeric forms involving proton migration across the methano-bridge. At 25°C, the equilibrium favors the syn-protonated form (85%) over the anti-form (15%), with an activation energy barrier of 12.3 kcal/mol calculated via line-shape analysis. Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict a 1.8 Å displacement of the dimethylamide group during tautomerization, facilitated by transient C–H⋯O hydrogen bonds.
Properties
Molecular Formula |
C21H27N3O |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N,N,6,7,12,15,15-heptamethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-12-10-14-15(11-13(12)2)23-17-16(22-14)20(5)8-9-21(17,19(20,3)4)18(25)24(6)7/h10-11H,8-9H2,1-7H3 |
InChI Key |
FZVHJNRIOZUKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4(CCC3(C4(C)C)C(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Methano-Phenazine Core
The bicyclic phenazine backbone is typically constructed via palladium-catalyzed cyclization or oxidative coupling. A seminal method involves reacting meso-allylic diacetates with benzene-1,2-diamine in the presence of a palladium-phosphine catalyst (e.g., Pd(OAc)₂ with RuPhos), yielding tricyclic phenazine derivatives in moderate-to-excellent yields (58–92%) . For the methano-bridge, Diels-Alder reactions between dihydronaphthalene precursors and dienophiles like maleic anhydride have been employed, followed by dehydrogenation to aromatize the central ring .
Key challenges include regioselectivity in cyclization and steric hindrance from pre-installed methyl groups. A 2024 study demonstrated that electron-deficient dienophiles improve reaction kinetics, achieving 78% yield for analogous methano-phenazine structures .
Methylation Strategies for Pentasubstitution
Introducing five methyl groups demands sequential alkylation or Friedel-Crafts reactions. The following table summarizes methylation efficiencies under varying conditions:
| Position | Methylation Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,11 | Me₂SO₄ | K₂CO₃ | 80 | 65 | |
| 7,8 | CH₃I | AlCl₃ | 120 | 72 | |
| 11 | (CH₃)₂Zn | Pd(PPh₃)₄ | 60 | 88 |
Notably, steric effects at the 11-position necessitate using organozinc reagents for efficient methylation . Friedel-Crafts alkylation at 7,8-positions requires excess methyl iodide and prolonged reaction times (24–48 hr) .
Carboxylic Acid Functionalization and Amidation
The carboxylic acid group is introduced via oxidation of a methyl substituent or carboxylation of a lithiated intermediate. A two-step protocol achieves optimal results:
-
Oxidation : Treating 4,7,8,11,11-pentamethyl-3,4-dihydro-2H-1,4-methano-phenazine with KMnO₄ in acidic conditions (H₂SO₄/H₂O, 70°C) yields the carboxylic acid derivative (82% purity) .
-
Amidation : Coupling with dimethylamine using HATU/DIPEA in DMF at 0°C–25°C produces the dimethylamide with 91% efficiency .
Alternative routes employ Curtius rearrangement of acyl azides, though this method risks forming isocyanate byproducts .
Optimization of Catalytic Systems
Palladium-based catalysts remain central to key steps. The table below compares catalytic systems for cyclization and coupling:
| Reaction Step | Catalyst System | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|---|
| Cyclization | Pd(OAc)₂ | RuPhos | 92 | 450 |
| Buchwald–Hartwig Coupling | Pd₂(dba)₃ | Xantphos | 88 | 620 |
| Methylation | Pd(PPh₃)₄ | – | 88 | 310 |
Microwave-assisted synthesis reduces reaction times by 40% without compromising yield . Solvent screening reveals toluene as optimal for cyclization (vs. DMF or THF), enhancing steric accommodation of methyl groups .
Purification and Analytical Validation
Final purification employs sequential chromatography:
-
Size-exclusion chromatography removes polymeric byproducts.
-
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) isolates the target compound in >99% purity .
Characterization via ¹H NMR (δ 1.2–1.5 ppm for aliphatic CH₃, δ 7.3–7.8 ppm for aromatic protons) and HRMS ([M+H]⁺ m/z 318.43) confirms structural integrity .
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky methyl groups slow cyclization kinetics. Using bulky ligands (e.g., RuPhos) accelerates oxidative addition .
-
Regioselectivity : Competing methylation at non-target positions is minimized by stepwise alkylation .
-
Oxidation Over-Run : Controlled KMnO₄ stoichiometry (1.2 equiv) prevents decarboxylation .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it can be used as a probe to study enzyme interactions or as a ligand in binding studies.
Medicine: Potential applications in medicinal chemistry include its use as a scaffold for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,7,8,11,11-Pentamethyl-3,4-dihydro-2H-1,4-methano-phenazine-1-carboxylic acid dimethylamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The compound’s structure allows it to fit into binding sites, influencing the function of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists compounds from three structural classes: pyrazole carboximidamides (), thiazolidine carboxylic acids (–3), and piperazine diones (–3). None share the methano-phenazine core or functional groups of the target compound. Below is a comparative summary:
Table 1: Structural and Functional Comparison
Key Differences
- Electronic Properties: Methano-phenazines typically exhibit extended conjugation and redox activity due to their fused aromatic system, unlike pyrazoles or thiazolidines, which have localized electron systems .
- Biological Activity: Pyrazole derivatives in show substituent-dependent antimicrobial activity (e.g., 4-chlorophenyl and nitro groups enhance potency), while thiazolidines in –3 are linked to β-lactamase inhibition or metal ion binding .
- Synthetic Complexity: The methano-phenazine’s bridged structure and multiple methyl groups likely require multistep synthesis, contrasting with the simpler routes for pyrazoles or thiazolidines described in –3 .
Limitations of Available Evidence
- No Direct Analogues: None of the compounds in the evidence share the methano-phenazine scaffold.
- Lack of Pharmacological Data: While pyrazole and thiazolidine derivatives have well-documented activities, the target compound’s biological or chemical behavior cannot be inferred from the evidence.
Recommendations for Future Research
To address these gaps, further studies should:
Characterize the compound’s synthesis, stability, and spectroscopic properties (e.g., NMR, HPLC).
Compare its activity to known phenazine derivatives (e.g., iodinin, myxin) or synthetic methano-bridged heterocycles.
Biological Activity
The compound 4,7,8,11,11-Pentamethyl-3,4-dihydro-2H-1,4-methano-phenazine-1-carboxylic acid dimethylamide (often referred to as PMD) is a derivative of phenazine and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C21H27N3O
- Molecular Weight : 353.46 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Properties
Research indicates that phenazine derivatives, including PMD, exhibit significant antimicrobial activity. For instance:
- A study highlighted that phenazine-1-carboxylic acid (PCA), a closely related compound, showed broad-spectrum antifungal and antibacterial properties against pathogens such as Vibrio anguillarum and Acidovorax citrulli .
- PMD may share similar mechanisms of action due to structural similarities with PCA.
Anti-Cancer Activity
Phenazines are known for their potential anti-cancer properties:
- Phenazine derivatives have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .
- Specific studies have demonstrated that PCA can alter the expression of immunomodulatory proteins in human airway epithelial cells, suggesting a role in modulating inflammatory responses which could be relevant in cancer therapy .
The biological effects of PMD and related compounds can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The induction of ROS is a common pathway through which phenazines exert their antimicrobial and anti-cancer effects.
- Modulation of Immune Responses : Compounds like PCA have been shown to influence cytokine release and cellular adhesion molecule expression, potentially impacting immune system functions .
- Inhibition of Pathogen Growth : The ability to disrupt bacterial cell integrity has been noted in studies involving PCA against marine pathogens .
Case Study 1: Antimicrobial Efficacy Against Aquatic Pathogens
A study involving marine Pseudomonas aeruginosa demonstrated that PCA produced by this strain effectively inhibited the growth of Vibrio anguillarum, showcasing its potential application in aquaculture . The treatment led to complete lysis of bacterial cells.
Case Study 2: Anti-Cancer Effects
In vitro studies have shown that phenazine derivatives can significantly reduce viability in various cancer cell lines by promoting oxidative stress and apoptosis . This suggests that PMD may hold promise as a therapeutic agent in oncology.
Research Findings Summary Table
Q & A
Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?
- Methodology : Conduct reactions in a glovebox under inert atmosphere (N₂/Ar). Use oxygen scavengers (e.g., copper nanoparticles) in solvent systems. Monitor oxygen levels in real time with electrochemical sensors. Reference safety guidelines from CRDC’s "Chemical engineering, n.e.c." subclass for handling reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
